Hexadec-1-EN-1-YL hexadec-2-enoate
Description
Hexadec-1-en-1-yl hexadec-2-enoate is an ester compound characterized by two unsaturated alkyl chains. Its structure comprises a hexadec-1-en-1-yl group (a 16-carbon chain with a terminal double bond at the C1 position) esterified to hexadec-2-enoic acid (a 16-carbon carboxylic acid with a double bond at the C2 position). This configuration imparts unique physicochemical properties, including reduced melting points and increased fluidity compared to fully saturated analogs, due to the steric and electronic effects of the double bonds .
Properties
CAS No. |
71788-98-2 |
|---|---|
Molecular Formula |
C32H60O2 |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
hexadec-1-enyl hexadec-2-enoate |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28-31H,3-27H2,1-2H3 |
InChI Key |
BFGKGAKRLYQJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=COC(=O)C=CCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadec-1-en-1-yl hexadec-2-enoate typically involves the esterification of hexadec-1-en-1-ol with hexadec-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexadec-1-en-1-yl hexadec-2-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Hexadec-1-en-1-yl hexadec-2-enoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is used in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of Hexadec-1-en-1-yl hexadec-2-enoate involves its interaction with lipid membranes. The ester group can undergo hydrolysis to release hexadec-1-en-1-ol and hexadec-2-enoic acid, which can then participate in various metabolic pathways. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Chain Length: The long unsaturated chains of this compound result in higher molecular weight (488.8 g/mol) compared to hexyl decanoate (256.4 g/mol) and hexyl isobutyrate (172.3 g/mol) .
- Unsaturation: The dual double bonds in this compound reduce its melting point and increase solubility in nonpolar solvents compared to saturated analogs like hexyl decanoate .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Notes:
- Boiling Point: The extended alkyl chains and dual unsaturation in this compound likely elevate its boiling point compared to shorter-chain esters.
- Solubility: Insolubility in water is consistent across all esters due to nonpolar hydrocarbon chains .
Reactivity and Stability
- Oxidation Sensitivity: The C1 and C2 double bonds in this compound make it more prone to oxidation than fully saturated esters like hexyl decanoate .
Analytical Characterization
- Spectroscopic Data: While specific data for this compound are absent, similar esters require IR (for ester C=O stretch ~1740 cm⁻¹) and NMR (δ 4.1–4.3 ppm for ester CH₂, δ 5.3–5.5 ppm for alkenes) for identification .
- Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography (GC) is typically employed for purity assessment in esters .
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